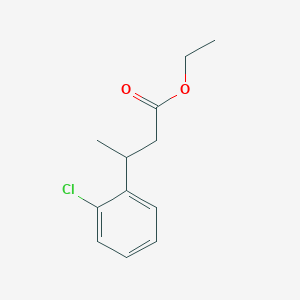

Ethyl 3-(2-chlorophenyl)butanoate

Description

Ethyl 3-(2-chlorophenyl)butanoate is an ester derivative characterized by a 2-chlorophenyl substituent at the third carbon of a butanoate chain. Its molecular formula is C₁₂H₁₃ClO₂, with a molecular weight of 224.68 g/mol. The compound’s structure combines the lipophilic 2-chlorophenyl group with the ester functionality, which influences its physical properties (e.g., volatility, solubility) and chemical reactivity.

Properties

IUPAC Name |

ethyl 3-(2-chlorophenyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-3-15-12(14)8-9(2)10-6-4-5-7-11(10)13/h4-7,9H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZBVBOLBZNVQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-(2-chlorophenyl)butanoate has been investigated for its potential as an anticancer agent. Research indicates that modifications of similar compounds can lead to histone deacetylase inhibitors (HDACIs), which play a crucial role in cancer therapy by regulating gene expression related to cell growth and apoptosis.

Case Study: Anticancer Activity

A series of derivatives based on related compounds showed significant antiproliferative activity against HeLa cells with IC50 values ranging from 0.69 μM to 11 μM, indicating that structural modifications can enhance biological activity. The study demonstrated that compounds mimicking peptide inhibitors exhibit better efficacy than traditional drugs like doxorubicin .

Organic Synthesis

The compound is also utilized in organic synthesis as a building block for more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Synthesis of Derivatives

Through various coupling reactions, this compound can be transformed into different derivatives that possess enhanced properties. For instance, reactions involving this compound have led to the development of new HDAC inhibitors by modifying the ester functional group to introduce amine functionalities, which can improve solubility and bioavailability .

Potential Use in Agriculture

There is emerging interest in the application of this compound as a precursor for agrochemical products. Its structural characteristics make it suitable for developing herbicides or pesticides that target specific plant processes.

Data Table: Comparison of Biological Activities

| Compound | IC50 (μM) | Target Activity |

|---|---|---|

| This compound | N/A | Precursor for HDACIs |

| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | 0.69 | HDAC Inhibition |

| Doxorubicin | 2.29 | Anticancer Activity |

Analytical Applications

This compound has been analyzed using techniques such as HPLC and NMR spectroscopy to determine its purity and structural integrity during synthesis processes. These analytical methods are crucial for ensuring the quality of compounds used in further research or therapeutic applications .

Mechanism of Action

The mechanism by which Ethyl 3-(2-chlorophenyl)butanoate exerts its effects depends on its specific application. For instance, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

- Ethyl 3-(2-Chlorophenyl)Propenoate Structure: Contains a double bond (propenoate) instead of a single bond (butanoate). Fragmentation Behavior: Ortho-substituted chlorine directs fragmentation via Pathway 1 (cleavage at the ester group), distinct from meta/para-substituted analogs . Application: Used in mass spectrometry studies to elucidate substitution effects on fragmentation patterns .

- Ethyl 4-(3-Chlorophenyl)-3-Oxobutanoate (CAS: 221122-22-1) Structure: Features a ketone group at the third carbon and a 3-chlorophenyl substituent. Reactivity: The α,β-unsaturated ketone enhances electrophilicity, making it reactive in Michael additions or cyclization reactions . Molecular Weight: 238.68 g/mol (C₁₂H₁₃ClO₃), higher than the target compound due to the oxo group .

Substituent Position and Bioactivity

- Ethyl 4-[4-(2-Chlorophenyl)Piperazin-1-yl]Butanoate Structure: Incorporates a piperazine ring linked to the butanoate chain. Synthesis: Prepared via nucleophilic substitution between ethyl 4-bromobutanoate and 4-(2-chlorophenyl)piperazine .

- Ethyl 4-(3-Chlorobenzylamino)Butanoate (CAS: 1391078-47-9) Structure: Contains a benzylamino group at the fourth carbon. Solubility: The amino group improves water solubility compared to purely aromatic esters. Molecular Weight: 255.74 g/mol (C₁₃H₁₈ClNO₂) .

Heteroatom-Incorporated Analogs

- Ethyl 2-(3-Chloro-5-Cyanophenoxy)-3-Oxobutanoate (CAS: 1591829-14-9) Structure: Combines a cyano group, oxo group, and phenoxy substituent. Applications: The cyano group enhances stability and hydrogen-bonding capacity, useful in agrochemical or medicinal chemistry intermediates. Molecular Weight: 281.70 g/mol (C₁₃H₁₂ClNO₄) .

Data Table: Key Comparative Properties

Key Research Findings

Synthetic Versatility: Butanoate esters with chlorophenyl groups are versatile intermediates. For example, ethyl 4-[4-(2-chlorophenyl)piperazin-1-yl]butanoate is synthesized for CNS drug candidates .

Aroma vs. Pharmaceutical Roles: Unlike ethyl hexanoate or ethyl 2-methylbutanoate (dominant in pineapple aroma ), chlorophenyl-containing esters are rarely volatile aroma contributors but are prioritized in medicinal chemistry for their bioactivity.

Notes on Contradictions and Limitations

- Aroma studies () focus on non-chlorinated esters, highlighting a research gap in chlorinated ester volatiles.

Biological Activity

Ethyl 3-(2-chlorophenyl)butanoate, an organic compound with the molecular formula C12H15ClO, has garnered attention for its potential biological activities. This compound features a chlorophenyl moiety and an ethyl ester group, which contribute to its reactivity and interactions with biological systems. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Weight : Approximately 226.7 g/mol

- Functional Groups : Ethyl ester, chlorophenyl

- Chirality : The compound exists in two enantiomeric forms, with (S)-ethyl 3-(2-chlorophenyl)butanoate being the most studied.

Synthesis Methods

The synthesis of this compound typically involves the esterification of (S)-3-(2-chlorophenyl)butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion to the ester.

Alternative Synthetic Routes

- Continuous Flow Reactors : Used in industrial settings to optimize reaction conditions and improve yield.

- Purification Techniques : Distillation or recrystallization is commonly employed to achieve desired purity levels.

Biological Activity

The biological activity of this compound can be attributed to its structural components:

- Enzyme Interactions : The amino group present in related compounds facilitates hydrogen bonding, potentially influencing enzyme activity and receptor binding.

- Pharmacological Properties : Similar compounds have demonstrated anti-inflammatory and analgesic effects, suggesting that this compound may exhibit comparable pharmacological activities .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Hydrolysis : The ester group can undergo hydrolysis to release the active (S)-3-(2-chlorophenyl)butanoic acid.

- Enzyme Inhibition : It may inhibit specific enzymes or modulate receptor activities, leading to various biological effects.

- Signaling Pathways : Research indicates that this compound can influence signaling pathways relevant to pain and inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- Antitumor Activity : A study on derivatives similar to this compound revealed significant antiproliferative activity against cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Inflammatory Response Modulation : Research has shown that compounds with similar structures can modulate inflammatory responses by altering cytokine levels, thereby suggesting a potential therapeutic application in inflammatory diseases .

- Metabolic Pathway Influence : Investigations into metabolic pathways have indicated that these compounds can affect lipid metabolism and energy expenditure, which may have implications for metabolic disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Halogen Substituent | Biological Activity | Notable Effects |

|---|---|---|---|

| Ethyl 3-(2-bromophenyl)butanoate | Bromine | Varies | Different reactivity due to bromine's larger size |

| Ethyl 3-(2-fluorophenyl)butanoate | Fluorine | Potentially different pharmacokinetics | May exhibit altered receptor interactions |

| (S)-Ethyl 3-(2-chlorophenyl)butanoate | Chlorine | Studied for enzyme interactions | Specific chirality affects biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.